![molecular formula C12H10BrN B174170 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline CAS No. 18528-77-3](/img/structure/B174170.png)

9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

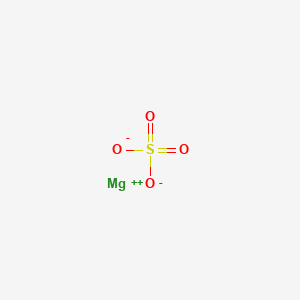

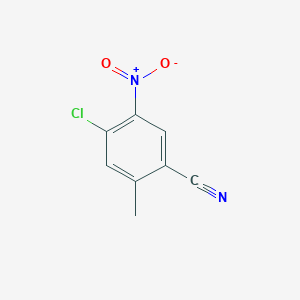

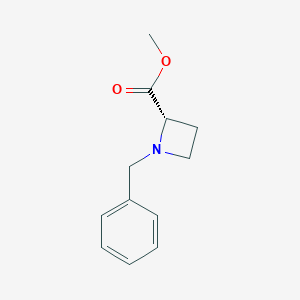

9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline is a chemical compound with the molecular formula C12H10BrN . It is a derivative of the cyclopentaquinoline group .

Molecular Structure Analysis

The molecular structure of 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline consists of a cyclopentaquinoline core with a bromine atom at the 9th position . The molecular weight of the compound is 248.12 .科学的研究の応用

Synthesis and Chemical Structure Determination

Research has been conducted on the synthesis of metabolites related to compounds structurally similar to 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline. For instance, studies have been done on the synthesis of dihydroxylated and mono-hydroxylated metabolites of 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline, primarily to determine their chemical structures (Komatsu et al., 1996) (Komatsu et al., 1995).

Pharmacological Activity and Drug Synthesis

Investigations have shown that derivatives of similar quinoline compounds exhibit significant pharmacological activities. For example, 9-Bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides display enhanced diuretic activity compared to their non-brominated analogs (Ukrainets et al., 2013).

Temperature-Dependent Synthesis

A study involving base-promoted and temperature-dependent reactions of similar quinoline derivatives has been reported. This research highlights the selective synthesis of 2-bromo and 2-alkoxyfuro[2,3-b]quinolines, demonstrating the influence of temperature on chemical reactions (Nandini et al., 2014).

Cascade Reactions for Quinoline Derivatives

Research on the synthesis of cyclopenta[b]quinolines and cyclohexa[b]quinolines involved cascade reactions, indicating the potential for complex chemical synthesis pathways involving quinoline derivatives (Zhao et al., 2016).

Photocyclisation Reactions

There are studies on the photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes, which lead to the synthesis of annulated quinolines. This highlights the use of photochemical reactions in the synthesis of quinoline-related compounds (Austin et al., 2007).

Synthesis of Isoindolin-l-ones

A study described a general synthesis of quinoline-based isoindolin-l-ones, showcasing the diverse synthetic pathways possible with quinoline derivatives (Li et al., 2016).

Unusual Friedlander Reactions

Research has been conducted on the Friedlander reactions of 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1-ones, leading to novel quinoxaline-based heterocycles. This highlights the unexpected chemical pathways and products that can arise from reactions involving quinoline compounds (Shoker et al., 2012).

Inhibitor Synthesis

A study focused on synthesizing inhibitors of fructose-1,6-bisphosphatase (F16BPase) using 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives, indicating the potential for these compounds in medicinal chemistry (Rosini et al., 2006).

New Cyclopenta[b]quinoline Derivatives

Research on the synthesis of new cyclopenta[b]quinoline derivatives has been reported, further demonstrating the versatility of quinoline compounds in chemical synthesis (Kozlov et al., 2018).

特性

IUPAC Name |

9-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFJFYNEDMHKMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C3N=C2C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480088 |

Source

|

| Record name | 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline | |

CAS RN |

18528-77-3 |

Source

|

| Record name | 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B174093.png)

![Bis[(2-di-i-propylphosphino]ethyl)amine](/img/structure/B174116.png)